molecular formula C18H14N4O2S B4508224 5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide

5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide

Cat. No.: B4508224
M. Wt: 350.4 g/mol
InChI Key: FSLIWOQULMUKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.08374688 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, which have been evaluated for their antimicrobial activities. A study found that these novel compounds possess moderate to high antimicrobial activity against various microorganisms, including fungi and bacteria (H. Aly, 2016). This suggests potential applications of 5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide related compounds in developing new antimicrobial agents.

Carbonic Anhydrase Inhibition

Another research focus is on the synthesis and characterization of metal complexes of heterocyclic sulfonamide, which have shown strong carbonic anhydrase inhibitory properties. These complexes are more potent inhibitors of human carbonic anhydrase isoenzymes than the parent ligand, indicating their potential in medical chemistry as carbonic anhydrase inhibitors (N. Büyükkıdan et al., 2013).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating that some of these compounds exhibited excellent cytotoxic activity against cancer cells and strong inhibition against 5-lipoxygenase, an enzyme involved in inflammatory processes. This highlights the potential of these compounds in the development of new anticancer and anti-inflammatory drugs (A. Rahmouni et al., 2016).

Properties

IUPAC Name

5-phenyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLIWOQULMUKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.